molecular formula C16H14F2N2O2 B15122873 4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine

4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine

Cat. No.: B15122873
M. Wt: 304.29 g/mol
InChI Key: KADNASLNEZLISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a difluorobenzoyl azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Preparation of 2,6-Difluorobenzoic Acid: This intermediate can be synthesized from commercially available starting materials through a series of reactions, including halogenation and carboxylation.

    Formation of 2,6-Difluorobenzoyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.

    Synthesis of Azetidine Intermediate: The azetidine ring is introduced through a cyclization reaction involving appropriate amine precursors.

    Coupling Reaction: The final step involves the coupling of the azetidine intermediate with 2-methylpyridine under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: A precursor in the synthesis of the target compound.

    2-Methylpyridine: Another precursor used in the coupling reaction.

    Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.

Uniqueness

4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14F2N2O2

Molecular Weight

304.29 g/mol

IUPAC Name

(2,6-difluorophenyl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C16H14F2N2O2/c1-10-7-11(5-6-19-10)22-12-8-20(9-12)16(21)15-13(17)3-2-4-14(15)18/h2-7,12H,8-9H2,1H3

InChI Key

KADNASLNEZLISD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.